molecular formula C12H12N2O3 B12821734 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid

3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid

Cat. No.: B12821734
M. Wt: 232.23 g/mol
InChI Key: ZMVYDQOWVOOKQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid typically involves the reaction of 4-vinylimidazolidin-2-one with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and imidazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid is unique due to its specific imidazolidinone ring and vinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(4-ethenyl-2-oxoimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O3/c1-2-9-7-14(12(17)13-9)10-5-3-4-8(6-10)11(15)16/h2-6,9H,1,7H2,(H,13,17)(H,15,16)

InChI Key

ZMVYDQOWVOOKQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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